

An In-depth Technical Guide to m-PEG6-Br

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Compound of Interest		
Compound Name:	m-PEG6-Br	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **m-PEG6-Br**, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.

Core Structure and Chemical Identity

m-PEG6-Br is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilicity, biocompatibility, and lack of toxicity. The nomenclature "**m-PEG6-Br**" precisely defines its chemical structure:

- m (methoxy): This prefix indicates that one terminus of the PEG chain is capped with a methyl ether group (-OCH₃). This capping renders the terminus chemically inert, preventing unwanted crosslinking or polymerization reactions at this end.
- PEG6: This denotes a polyethylene glycol chain composed of six repeating ethylene glycol units (-(CH₂CH₂O)₆-). This specific length provides a flexible, hydrophilic spacer arm.
- Br (Bromide): The other terminus of the PEG chain is functionalized with a bromine atom.
 Bromine serves as an excellent leaving group in nucleophilic substitution reactions, making this end of the molecule highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.

The systematic IUPAC name for this compound is 19-bromo-2,5,8,11,14,17-hexaoxanonadecane.[1][2][3]



Physicochemical Properties

The defined structure of **m-PEG6-Br** results in consistent and predictable physical and chemical properties. These are crucial for its application in sensitive biological and chemical systems.

Property	Value	Source
Chemical Formula	C13H27BrO6	[1]
Molecular Weight	359.26 g/mol	[1]
Exact Mass	358.0991 u	[1]
Appearance	Solid powder	[1]
Purity	Typically >95% or >98%	[3][4]
Solubility	Soluble in aqueous media	[1][4]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and dark.	[1]

Key Applications in Research and Development

The unique bifunctional nature of **m-PEG6-Br**, combining an inert, hydrophilic PEG chain with a reactive bromide terminus, makes it a versatile tool in several advanced research areas.

- Bioconjugation: **m-PEG6-Br** is frequently used to attach PEG chains (PEGylation) to biologically active molecules such as proteins, peptides, or antibodies.[5] This process can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule. The bromide group facilitates covalent attachment through nucleophilic substitution.[5]
- Drug Delivery Systems: In the pharmaceutical industry, this linker is incorporated into drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
 [5][6] The PEG spacer can help shield the drug from enzymatic degradation and reduce immunogenicity.



- PROTAC Linkers: m-PEG6-Br serves as a building block in the synthesis of Proteolysis
 Targeting Chimeras (PROTACs).[2][8] PROTACs are novel therapeutic agents that utilize the
 cell's own protein disposal machinery to degrade specific target proteins.[8]
- Surface Modification: In materials science, m-PEG6-Br is used to modify surfaces, imparting
 a hydrophilic and biocompatible coating.[5] This can reduce non-specific protein adsorption
 and improve the performance of medical devices and diagnostic tools.[5]

Experimental Protocols General Protocol for Bioconjugation (PEGylation of a Protein)

This protocol outlines a general procedure for conjugating **m-PEG6-Br** to a protein containing primary amine groups (e.g., lysine residues).

Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- m-PEG6-Br
- Aprotic polar solvent (e.g., DMSO or DMF) to dissolve m-PEG6-Br
- Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
- **m-PEG6-Br** Solution Preparation: Immediately before use, dissolve **m-PEG6-Br** in a minimal amount of an aprotic polar solvent to create a concentrated stock solution.
- Conjugation Reaction: Add a molar excess of the dissolved **m-PEG6-Br** to the protein solution. The optimal molar ratio (PEG:protein) will need to be determined empirically but



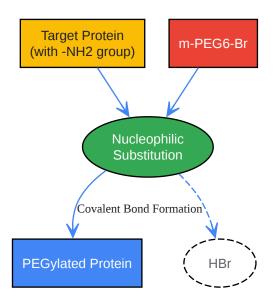
often ranges from 10:1 to 50:1.

- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
- Purification: Remove the unreacted m-PEG6-Br and byproducts using a desalting column or by dialysis against a suitable buffer.
- Characterization: Confirm the extent of PEGylation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or HPLC.

Visualizing the Role of m-PEG6-Br

The following diagrams illustrate the structure and a common application of **m-PEG6-Br**.

Caption: Chemical structure of **m-PEG6-Br**.



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Caption: Workflow for protein PEGylation.

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